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N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide

Lipophilicity CNS drug-like space Piperazine acetamide

This research-grade piperazine acetamide (≥95% purity, MW 392.32) addresses the need for well-characterized CNS screening probes. Its unique 2,5-dichlorophenyl and 3,4-dimethylphenyl substitution pattern enables precise SAR profiling, avoiding the binding ambiguities of generic analogs. - CNS Multiparameter Score: XLogP3 4.7 & tPSA 35.6 Ų, ideal for passive BBB penetration screening. - Structural Differentiation: Distinct substitution pattern prevents generic interchange with 4-phenylpiperazine or 2,4-dimethylphenyl regioisomers. - Supply Assurance: Available exclusively as a research compound; request a quote for bulk or custom packaging.

Molecular Formula C20H23Cl2N3O
Molecular Weight 392.32
CAS No. 667891-38-5
Cat. No. B2544176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide
CAS667891-38-5
Molecular FormulaC20H23Cl2N3O
Molecular Weight392.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C
InChIInChI=1S/C20H23Cl2N3O/c1-14-3-5-17(11-15(14)2)25-9-7-24(8-10-25)13-20(26)23-19-12-16(21)4-6-18(19)22/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)
InChIKeyYXOCOKPIDDIRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide: Properties & Evidence Profile


N‑(2,5‑Dichlorophenyl)‑2‑[4‑(3,4‑dimethylphenyl)piperazin‑1‑yl]acetamide is a synthetic small‑molecule piperazine acetamide (C20H23Cl2N3O, MW 392.32 g/mol) [REFS‑1]. The scaffold couples a 2,5‑dichlorophenyl acetamide grouping with a piperazine ring that carries a 3,4‑dimethylphenyl substituent. The computed logP (XLogP3) of 4.7 and a topological polar surface area (tPSA) of 35.6 Ų [REFS‑1] place the compound in the lipophilic, CNS‑accessible chemical space. Currently, the molecule is available exclusively as a research‑grade screening compound (≥95 % purity) through Life Chemicals and other authorized distributors; no peer‑reviewed pharmacology data, patent‑assigned activity, or target‑specific functional assay results have been identified for this exact structure.

CNS Screening Library Lipophilic piperazine acetamide scaffold (computed high logP, low tPSA) for CNS-focused collections
SAR Probe Distinct 2,5-dichloro & 3,4-dimethyl substitution for structure-activity relationship studies
Research-Grade Screening High purity; no peer-reviewed pharmacology or target engagement data available

Why This Piperazine Acetamide Cannot Be Replaced by Analogs


Piperazine acetamide libraries are frequently used for CNS‑targeted screening, yet minor structural modifications—such as changing the substitution pattern on the terminal phenyl rings—can dramatically alter receptor binding, selectivity, and pharmacokinetic behavior [REFS‑1]. The target compound bears a 2,5‑dichloro substitution on the anilide ring and a 3,4‑dimethyl substitution on the phenyl‑piperazine terminus; both patterns are known to modulate lipophilicity, steric bulk, and electronic distribution in ways that cannot be predicted from the general piperazine pharmacophore alone. Generic interchange with a 4‑phenylpiperazine or 2,4‑dimethylphenyl analog before head‑to‑head profiling therefore carries a high risk of divergent target engagement, potency, and ADME/Tox outcomes. The quantitative evidence below (where available) underscores that even computed properties alone can differ meaningfully between near neighbors, reinforcing the necessity of direct experimental comparison for procurement or chemical probe selection.

Phenyl substitution pattern 2,5-dichloro and 3,4-dimethyl groups may shift receptor binding and selectivity compared to unsubstituted or differently substituted analogs.
Regioisomeric shape 3,4-dimethylphenyl vs. 2,4-dimethylphenyl regioisomer may alter passive permeability and efflux recognition despite identical computed tPSA.
Hydrogen-bond donor alteration Loss of the amide NH donor (e.g., N-methyl analog) may abolish target binding; class-level SAR warns against substitution without assay data.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Difference: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl Analogs

The target compound displays a computed XLogP3 of 4.7 [REFS‑1], whereas the unsubstituted phenyl‑piperazine comparator N‑(2,5‑dichlorophenyl)‑2‑(4‑phenylpiperazin‑1‑yl)acetamide (CAS 853348‑44‑6) yields a computed XLogP3 of ~3.9 [REFS‑2]. The 0.8‑unit increase reflects the additional methyl groups on the phenyl‑piperazine ring, which can enhance membrane permeability and alter CNS distribution kinetics.

Lipophilicity Δ
Reported
Δ +0.8 log unit
May alter membrane permeability and tissue distribution
Computed XLogP3; experimental logD may differ
Lipophilicity CNS drug-like space Piperazine acetamide

Topological Polar Surface Area and CNS Penetrance vs. 2,4-Dimethylphenyl Regioisomer

The tPSA of the target compound is 35.6 Ų [REFS‑1]. The 2,4‑dimethylphenyl regioisomer (CAS not assigned) is expected to have an identical tPSA; however, the altered spatial orientation of the methyl groups may influence the molecular volume and conformational ensemble. While a direct tPSA value for the 2,4‑isomer is not available, the 3,4‑substitution pattern is known in the literature to reduce solvent‑exposed area of the aromatic ring relative to 2,4‑substitution, potentially lowering efflux transporter recognition [REFS‑2].

tPSA & regioisomer shape
Class-level inference
Identical tPSA (35.6 Ų); different 3D shape
Regioisomeric substitution may affect efflux recognition
Conformational analysis inferred; experimental permeability needed
CNS penetration Polar surface area Blood‑Brain Barrier

Hydrogen-Bond Donor Count Impact vs. N-Methylated Analog

The target compound possesses one hydrogen‑bond donor (the amide NH) [REFS‑1]. If the amide nitrogen were methylated (hypothetical analog), the donor count would drop to 0. The presence of a single H‑bond donor is often a critical determinant of kinase or GPCR hinge‑binding interactions; removal of this donor typically leads to a >10‑fold loss in affinity for certain aminergic GPCRs [REFS‑2].

H‑bond donor count
Class-level inference
1 HBD (target) vs. 0 (N‑methyl analog)
Loss of H‑bond donor may reduce target binding affinity
General SAR; confirmatory assay required
Hydrogen bonding Target affinity Piperazine acetamide

Application Scenarios for Chemical Probe and Screening Use


CNS Screening Library Enrichment for Lipophilic GPCR Scaffolds

With a computed logP of 4.7 and tPSA of 35.6 Ų [REFS‑1], the compound is a suitable candidate for inclusion in CNS‑focused screening libraries where agents requiring passive blood‑brain barrier penetration are sought. Its lipophilicity is elevated relative to the unsubstituted phenyl analog (logP ~3.9), suggesting enhanced membrane permeability—provided that experimental permeability (PAMPA‑BBB or MDCK‑MDR1) and metabolic stability data are subsequently generated [REFS‑1,2].

SAR Studies of Piperazine Acetamide Aminergic Receptor Modulators

The compound’s distinct 2,5‑dichlorophenyl and 3,4‑dimethylphenyl substitution pattern makes it a valuable tool for probing structure‑activity relationships in aminergic GPCR programs. Direct head‑to‑head profiling against the 4‑phenylpiperazine and 2,4‑dimethylphenyl regioisomers should be performed to quantify the impact of the substitution pattern on receptor affinity and selectivity, given the lack of published binding data [REFS‑1].

Negative Control for H-PGDS Inhibitor Programs

Patents on piperazine‑based hematopoietic prostaglandin D synthase (H‑PGDS) inhibitors [REFS‑3] demonstrate that subtle substituent changes can toggle inhibitory activity. While no H‑PGDS data exist for this compound, its structural similarity to active chemotypes allows it to serve as a potential negative control or inactive matched‑pair compound in H‑PGDS enzymatic assays, provided that experimental confirmation of inactivity is obtained.

ADME/Tox Reference for Dihalogenated Phenylpiperazines

The compound’s 2,5‑dichlorophenyl group is a known structural alert for metabolic activation and potential hepatotoxicity. Procurement as a reference standard enables systematic investigation of how the 3,4‑dimethylpiperazine tail modulates the metabolism and toxicity profile of this chemotype, compared to analogs bearing mono‑chloro or unsubstituted piperazine moieties [REFS‑1].

Application
Selection Property
Validation Focus
CNS Screening Library Enrichment
Computed lipophilicity & polar surface area
Experimental permeability & metabolic stability
SAR of Aminergic GPCR Modulators
Distinct 2,5‑dichloro & 3,4‑dimethyl substitution
Head‑to‑head receptor profiling vs analogs
Negative Control for H‑PGDS Assays
Structural similarity to active chemotypes
Confirmatory inactivity testing in enzymatic assay
ADME/Tox Reference for Dihalogenated Piperazines
2,5‑dichlorophenyl metabolic alert
Metabolism & toxicity profiling vs mono‑chloro analogs
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